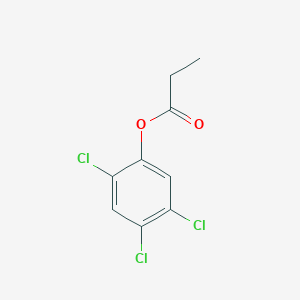
2,4,5-Trichlorophenyl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichlorophenyl propanoate is an organic compound that belongs to the class of chlorophenyl esters. It is derived from 2,4,5-trichlorophenol, a compound known for its use in the synthesis of herbicides and fungicides. The molecular structure of this compound includes a propanoate group attached to a 2,4,5-trichlorophenyl ring, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl propanoate typically involves the esterification of 2,4,5-trichlorophenol with propanoic acid or its derivatives. One common method is the reaction of 2,4,5-trichlorophenol with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
2,4,5-Trichlorophenyl propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 2,4,5-trichlorophenol and propanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic (HCl) or basic (NaOH) conditions at elevated temperatures.
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Conducted in polar solvents like dimethyl sulfoxide (DMSO) or ethanol, often requiring heating to facilitate the reaction.
Major Products Formed
Hydrolysis: 2,4,5-Trichlorophenol and propanoic acid.
Reduction: 2,4,5-Trichlorophenyl methanol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2,4,5-Trichlorophenyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals, including plasticizers, stabilizers, and surfactants.
作用机制
The mechanism of action of 2,4,5-Trichlorophenyl propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also disrupt cellular processes by interacting with membrane proteins and altering membrane permeability.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenol: A precursor to 2,4,5-Trichlorophenyl propanoate, used in the synthesis of herbicides and fungicides.
2,4-Dichlorophenol: Similar in structure but with two chlorine atoms, used in the production of disinfectants and antiseptics.
2,4,6-Trichlorophenol: Contains an additional chlorine atom, used as a wood preservative and fungicide.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent compound, 2,4,5-trichlorophenol. This ester group allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
5147-16-0 |
|---|---|
分子式 |
C9H7Cl3O2 |
分子量 |
253.5 g/mol |
IUPAC 名称 |
(2,4,5-trichlorophenyl) propanoate |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-9(13)14-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3 |
InChI 键 |
BUNPMPBRNKOVHQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


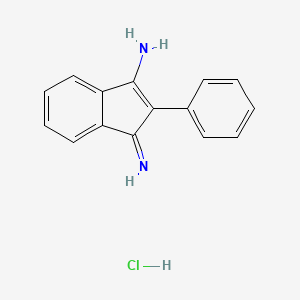

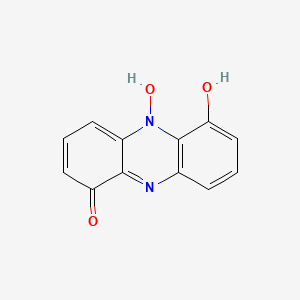
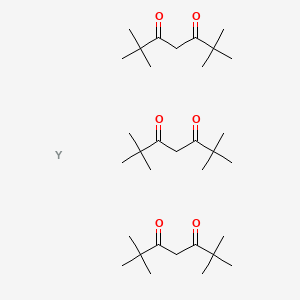
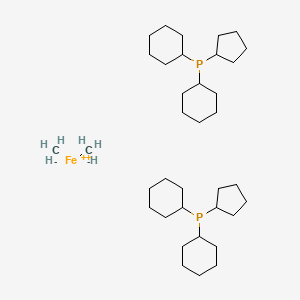
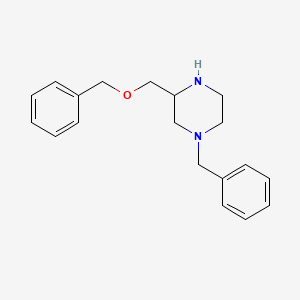
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
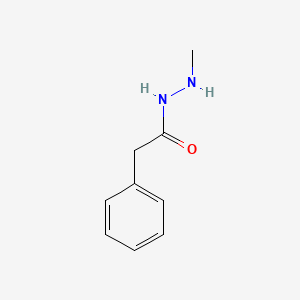
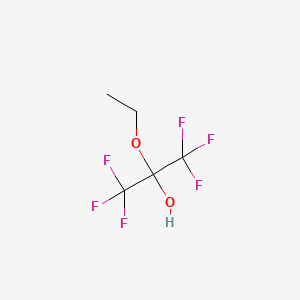
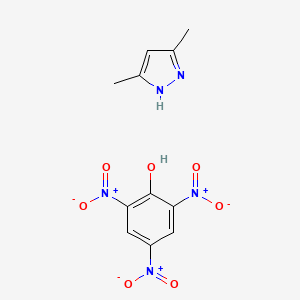
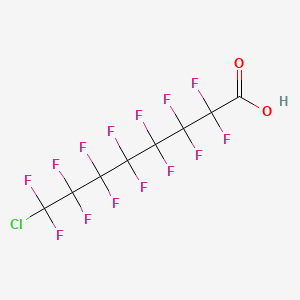

![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
